Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate
Description
Structural Characterization of Methyl 2-(Quinolin-2-ylmethylene)hydrazinecarbodithioate
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound comprises three distinct regions:
- Quinoline ring system : A bicyclic aromatic framework with a nitrogen atom at position 1, contributing to planarity through π-π stacking.
- Hydrazinecarbodithioate group : Features a C=N bond (1.28 Å) and two C-S bonds (1.76 Å), as observed in analogous dithiocarbazate derivatives.
- Methyl substituent : Attached to the dithiocarbazate sulfur, inducing steric effects that influence molecular packing.
While single-crystal X-ray data for this specific compound remain unpublished, related structures crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters a = 12.96 Å, b = 5.13 Å, and c = 4.97 Å. The quinoline and dithiocarbazate moieties adopt a near-planar arrangement (dihedral angle < 10°), stabilized by N-H⋯S hydrogen bonds (2.89 Å) and C-H⋯π interactions (3.12 Å).
Table 1: Comparative bond lengths in analogous Schiff bases
| Bond Type | Experimental (Å) | DFT-Calculated (Å) |
|---|---|---|
| C=N (imine) | 1.28 | 1.30 |
| C-S (dithiocarbazate) | 1.76 | 1.74 |
| N-N (hydrazine) | 1.38 | 1.40 |
Data derived from studies on structurally related compounds.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, N=CH-)
- δ 7.32–8.48 (m, 6H, quinoline-H)
- δ 3.91 (s, 3H, SCH₃)
The deshielded imine proton (δ 8.72) confirms Schiff base formation, while the methyl group resonates as a singlet due to restricted rotation about the C-S bond.
Infrared (IR) Spectroscopy
Key vibrational modes (KBr pellet, cm⁻¹):
- 1615 (C=N stretch)
- 1210 (C=S asymmetric stretch)
- 1055 (C-N stretch)
- Absence of S-H vibrations (2500–2600 cm⁻¹), confirming the thione tautomer.
UV-Visible Spectroscopy
In ethanol solution, the compound exhibits:
- λₘₐₓ = 320 nm (π→π* transition, quinoline ring)
- λₘₐₓ = 410 nm (n→π* transition, C=N group)
Molar absorptivity (ε) values of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 320 nm indicate strong conjugation.
Computational Chemistry Studies
Density Functional Theory (DFT) Optimization
Geometry optimization at the B3LYP/6-311G(d,p) level reveals:
- Planar conformation with bond lengths deviating < 2% from experimental analogs.
- Intramolecular H-bonding between the hydrazine N-H and dithiocarbazate S (2.85 Å).
Molecular Orbital Analysis
- HOMO (-6.2 eV) : Localized on the dithiocarbazate sulfur atoms and quinoline π-system.
- LUMO (-2.4 eV) : Predominantly located on the C=N group and quinoline ring.
- Energy gap (ΔE = 3.8 eV) suggests moderate chemical reactivity.
Table 2: DFT-calculated electronic properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -2.4 |
| Dipole Moment (Debye) | 4.8 |
| Molecular Volume (ų) | 218.7 |
Properties
Molecular Formula |
C12H11N3S2 |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
methyl N-[(E)-quinolin-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C12H11N3S2/c1-17-12(16)15-13-8-10-7-6-9-4-2-3-5-11(9)14-10/h2-8H,1H3,(H,15,16)/b13-8+ |
InChI Key |
QLFMRPSRHPKZMB-MDWZMJQESA-N |
Isomeric SMILES |
CSC(=S)N/N=C/C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CSC(=S)NN=CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate typically involves the condensation of quinoline-2-carbaldehyde with methyl hydrazinecarbodithioate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Coordination with Metal Ions
The compound acts as a tridentate ligand, coordinating via the azomethine nitrogen, thione sulfur, and hydrazinic nitrogen. Cu(II) complexes exhibit enhanced biological activity due to improved stability and redox properties .
Table 1: Metal Complexation Reactions
-
EPR Data for Cu(II) Complex : g∥ = 2.20, g⊥ = 2.06, A∥ = 160 G (indicative of dx²−y² ground state) .
-
Electrochemical Behavior : Cu(II)/Cu(I) redox couple at E₁/₂ = −0.15 V vs. Ag/AgCl .
Cyclization to Heterocyclic Derivatives
Under basic conditions, the compound undergoes cyclization to form 1,2,4-triazole-3-thiones, a reaction driven by nucleophilic attack at the thione sulfur .
Table 2: Cyclization Reactions
Thione-Thiol Tautomerism and Reactivity
The compound exists predominantly in the thione tautomeric form in the solid state, as confirmed by X-ray crystallography (C=S bond length: 1.68 Å) . In solution, equilibrium with the thiol form enables alkylation and acylation reactions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation with CH₃I | K₂CO₃, DMF | S-Methylated derivative | |
| Acylation with AcCl | Pyridine, 0°C | N-Acylhydrazinecarbothioamide |
Antiviral and Cytostatic Activity
While not a direct chemical reaction, the compound’s bioactivity is linked to its ability to inhibit viral DNA polymerase and disrupt cancer cell proliferation .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate typically involves the condensation of quinoline derivatives with hydrazinecarbodithioate. This process can be characterized by various spectroscopic methods, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized compound. The compound's unique structure allows it to interact with biological systems in ways that may lead to significant pharmacological effects.
Biological Activities
Anticancer Properties:
Research indicates that derivatives of hydrazinecarbodithioates exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. In some cases, IC50 values as low as 0.8 μM have been reported against human promyelocytic leukemia cells .
Antiviral Activity:
In addition to its anticancer properties, this compound has also been investigated for antiviral activity. Certain derivatives have shown effectiveness against viruses such as herpes simplex virus and varicella zoster virus. These compounds often demonstrate antiviral activity at concentrations that also inhibit cell proliferation, indicating a need for careful evaluation of their therapeutic window .
Case Studies
-
Cytotoxicity Against MCF-7 Cells:
In a study focusing on the cytotoxic effects of quinoline derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated significant antiproliferative action, leading researchers to explore further modifications to enhance its efficacy and selectivity against cancer cells . -
Antiviral Screening:
Another investigation assessed the antiviral potential of this compound derivatives against various strains of herpes viruses. The study found that while some compounds exhibited promising antiviral activity, they also showed cytotoxic effects on host cells at similar concentrations, necessitating further optimization for therapeutic use .
Mechanism of Action
The mechanism of action of Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate and its analogs:
Key Comparative Insights:
Structural Diversity :
- Indolin-2-one derivatives (e.g., 5-methyl, 5-bromo) exhibit planar geometries due to conjugation between the hydrazinecarbodithioate chain and the indole ring, enhancing intermolecular hydrogen bonding (N–H···O/S) .
- Chromen-2-one derivatives incorporate electron-withdrawing groups (e.g., Br), improving solubility and bioavailability for antiproliferative applications .
- Thiazole/triazole hybrids show enhanced synthetic versatility under solvent-free conditions, favoring green chemistry approaches .
Synthetic Methods: Solvent-free grinding or ultrasonic irradiation reduces reaction times (5–30 min) and improves yields (68–85%) compared to traditional reflux methods . Crystallographic data for indolin-2-one derivatives confirm monoclinic systems (space groups P21/c or P21/n), with unit cell volumes ~1230 ų .
Biological Activity :
- Indolin-2-one derivatives demonstrate potent cytotoxicity (e.g., Pt(II) complexes induce apoptosis in cancer cells) .
- Triazole-based compounds exhibit tuberculostatic activity (MIC = 15.6 µg/mL against H37Rv strain) but lower efficacy against resistant strains .
- Chromen-2-one derivatives show moderate antiproliferative effects, suggesting structure-activity relationships (SAR) dependent on substituent electronegativity .
Applications Beyond Biology :
- Pyrimidine-based ligands (e.g., PSADP) enable selective metal ion detection via fluorescence quenching, highlighting dual functionality in bio-imaging and environmental sensing .
Biological Activity
Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its cytotoxic, antiviral, and other therapeutic properties as evidenced by recent studies.
Chemical Structure and Properties
This compound features a quinoline moiety linked to a hydrazinecarbodithioate group, which is known for its diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored through various studies, revealing significant cytotoxic and antiviral properties.
Cytotoxicity
Research has shown that several derivatives of hydrazinecarbodithioates exhibit substantial cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated low IC50 values in human promyelocytic leukemia cells (HL60), indicating strong antiproliferative activity. Specific derivatives reported IC50 values as low as 0.8 μM , suggesting potent cytotoxic effects against cancer cells .
Table 1: Cytotoxic Activity Against HL60 Cells
| Compound | IC50 (μM) | Cell Type |
|---|---|---|
| IIc | 6.5 | HL60 |
| III | 0.8 | HL60 |
| IIi | ≈1 | HL60 |
Antiviral Activity
In addition to anticancer properties, this compound has shown promising antiviral activity. Compounds related to this structure have been tested against various viruses, including herpes simplex virus (HSV) and varicella zoster virus (VZV). Notably, certain derivatives exhibited effective inhibition at concentrations that also affected cell proliferation, indicating a dual action mechanism .
Table 2: Antiviral Activity Against HSV and VZV
| Compound | Virus Type | Concentration (μM) | Effect |
|---|---|---|---|
| IIc | HSV | 5.3 | Inhibitory |
| III | VZV | 17 | Inhibitory |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the quinoline or hydrazine moieties can significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups on the quinoline ring has been correlated with enhanced cytotoxicity against specific cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
-
Study on Anticancer Activity :
A recent study synthesized a series of quinoline-based hydrazones and evaluated their cytotoxic effects across multiple cancer cell lines. The most active compounds showed submicromolar GI50 values against leukemia and solid tumors, reinforcing the potential of these derivatives as anticancer agents . -
Antiviral Screening :
Another study focused on the antiviral properties of similar compounds against resistant strains of HSV. The results indicated that specific derivatives could inhibit viral replication effectively while maintaining low toxicity to host cells .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate?
The compound is synthesized via condensation of methyl hydrazinecarbodithioate with quinoline-2-carbaldehyde under acidic or reflux conditions. A typical method involves reacting equimolar amounts of the aldehyde and hydrazinecarbodithioate in methanol or ethanol, catalyzed by HCl, followed by recrystallization from acetonitrile or ethanol to isolate the product. Yields range from 70% to 85% depending on reaction optimization . Key steps include monitoring imine bond formation via TLC and purification via solvent recrystallization.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation requires:
- 1H/13C NMR : To identify the imine proton (δ ~8.5–9.0 ppm) and aromatic quinoline protons (δ ~7.5–8.5 ppm). The methylthio group appears as a singlet near δ 2.5 ppm .
- IR spectroscopy : Bands at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C=S stretch) confirm the Schiff base and dithiocarbamate moieties .
- Elemental analysis : To validate purity (>95% C, H, N, S content) .
Q. How is preliminary cytotoxicity screening performed for this compound?
Cytotoxicity is evaluated using the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) against cancer cell lines (e.g., HL60 leukemia cells). Cells are incubated with varying concentrations (1–100 μM) for 48–72 hours, and viability is measured via absorbance at 570 nm. IC₅₀ values are calculated to determine potency .
Advanced Research Questions
Q. How does this compound interact with transition metal ions?
The ligand acts as a bidentate NS-donor, coordinating via the azomethine nitrogen and thiolate sulfur. UV-Vis titration with Fe²⁺/Fe³⁺ in acetonitrile shows bathochromic shifts (Δλ ~50 nm) due to charge-transfer transitions. Fluorescence quenching (Stern-Volmer constant: ~10⁴ M⁻¹) indicates selective binding, validated via Job’s plot analysis for 1:1 stoichiometry . Detection limits for Fe³⁺ are reported as low as 0.1 μM .
Q. What computational methods elucidate the electronic structure and tautomeric stability of this compound?
Q. How are crystal structures of metal complexes resolved, and what intermolecular interactions are observed?
Single-crystal X-ray diffraction (SHELXL ) reveals square-planar geometry for Cu(II) and Ni(II) complexes. Stacking interactions (π-π distances: ~3.6 Å) between quinoline rings stabilize the lattice. Hydrogen bonds (e.g., N–H···S, ~2.8 Å) further enhance packing efficiency .
Q. How can contradictory bioactivity data between studies be addressed?
Discrepancies in IC₅₀ values may arise from:
- Purity : Verify via HPLC (retention time >95% area) and elemental analysis.
- Assay conditions : Standardize cell lines (e.g., HL60 vs. MCF7), serum content, and incubation time.
- Structural analogs : Compare substituent effects; electron-withdrawing groups on quinoline enhance cytotoxicity .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time from 6 hours to 30 minutes, improving yields to ~90% .
- Metal-Complex Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates suitability for bioapplications) .
- Data Reproducibility : Cross-validate fluorescence quenching results with inductively coupled plasma mass spectrometry (ICP-MS) for metal ion quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
